molecular formula C10H4ClF3N4S B294140 6-(2-Chlorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-Chlorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294140
M. Wt: 304.68 g/mol
InChI Key: WFIWKLBZUMZYHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Chlorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CTT) is a novel heterocyclic compound with potential applications in medicinal chemistry. CTT has been synthesized using various methods, and its mechanism of action and physiological effects have been studied.

Mechanism of Action

The mechanism of action of 6-(2-Chlorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been reported to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine in the central nervous system. 6-(2-Chlorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin. These actions suggest that 6-(2-Chlorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may have potential as a treatment for neurodegenerative diseases.
Biochemical and Physiological Effects
6-(2-Chlorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects. It has been reported to exhibit antioxidant activity, which may be beneficial for the treatment of oxidative stress-related diseases. 6-(2-Chlorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to have anti-inflammatory activity, which may be beneficial for the treatment of inflammatory diseases. Moreover, 6-(2-Chlorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to have analgesic and anxiolytic effects, which suggest that it may have potential as a treatment for pain and anxiety disorders.

Advantages and Limitations for Lab Experiments

6-(2-Chlorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. Moreover, 6-(2-Chlorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit potent biological activities at low concentrations, which makes it a promising lead compound for drug development. However, 6-(2-Chlorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has some limitations for lab experiments. It is not very soluble in water, which may limit its use in aqueous-based assays. Moreover, 6-(2-Chlorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has not been extensively studied in vivo, which may limit its potential as a drug candidate.

Future Directions

There are several future directions for the study of 6-(2-Chlorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential as a photosensitizer in photodynamic therapy. Moreover, further studies are needed to elucidate the mechanism of action of 6-(2-Chlorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its potential as a lead compound for drug development.

Synthesis Methods

6-(2-Chlorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been synthesized using various methods, including microwave-assisted synthesis, one-pot synthesis, and solvent-free synthesis. However, the most commonly used method is the conventional reflux method. In this method, 2-chlorobenzoic acid is reacted with thiosemicarbazide and trifluoroacetic anhydride in the presence of phosphorus oxychloride and triethylamine. The resulting product is then treated with sodium azide to obtain 6-(2-Chlorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.

Scientific Research Applications

6-(2-Chlorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in medicinal chemistry. It has been reported to exhibit antimicrobial, antifungal, and anticancer activities. 6-(2-Chlorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been investigated for its potential as a photosensitizer in photodynamic therapy. Moreover, 6-(2-Chlorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential as a lead compound for the development of new drugs for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

Molecular Formula

C10H4ClF3N4S

Molecular Weight

304.68 g/mol

IUPAC Name

6-(2-chlorophenyl)-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C10H4ClF3N4S/c11-6-4-2-1-3-5(6)7-17-18-8(10(12,13)14)15-16-9(18)19-7/h1-4H

InChI Key

WFIWKLBZUMZYHR-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)C(F)(F)F)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.